![molecular formula C3H6ClNO2S B2648234 N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride CAS No. 1934421-30-3](/img/structure/B2648234.png)

N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

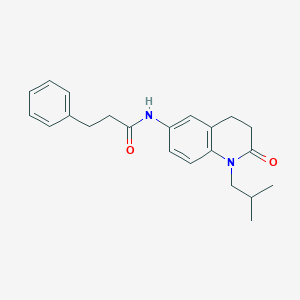

“N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride” is a chemical compound with the CAS Number: 1934421-30-3 . It has a molecular weight of 155.6 and its IUPAC name is (methyl-(methylene)sulfinyl)carbamic chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C3H6ClNO2S/c1-8(2,7)5-3(4)6/h1H2,2H3,(H,5,6,7) . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación

- Application : Researchers have explored using this compound as a building block for bio-derived polycarbonates. By combining it with biorenewable isosorbide and CO2-derived dimethyl carbonate (DMC), they achieve eco-friendly synthesis. Ionic liquid (IL) catalysts play a crucial role in regulating the molecular weight of poly(isosorbide carbonate) (PIC). The [Emim]Br catalyst, for instance, enhances PIC molecular weight and glass transition temperature .

- Application : Researchers investigate the influence of oxo-additives (including carbamoyl chlorides) on polyolefin degradation kinetics and mechanisms. Understanding these processes helps improve plastic recycling and environmental impact .

- Application : In a study, synthetic compounds derived from this molecule exhibited significant antimicrobial activity. Further research could explore its potential as an antimicrobial agent .

- Application : Researchers have investigated its role in catalyzing polymerization reactions. Ionic liquids, such as [Emim]Br, activate the carbonyl carbon of DMC, leading to the synthesis of polycarbonates. Understanding the mechanism behind this dual-activation process is essential for designing efficient catalysts .

Polycarbonate Synthesis

Oxo-Additives for Polyolefin Degradation

Antimicrobial Activity

Catalysis and Polymerization

Safety And Hazards

Propiedades

IUPAC Name |

N-[dimethyl(oxo)-λ6-sulfanylidene]carbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2S/c1-8(2,7)5-3(4)6/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKDLTDFOVVRAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=NC(=O)Cl)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2648151.png)

![2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride](/img/structure/B2648156.png)

![2-(7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2648157.png)

![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2648160.png)

![N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2648163.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2648167.png)